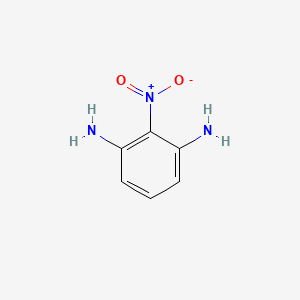

1,3-Benzenediamine, 2-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Benzenediamine, 2-nitro- is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Benzenediamine, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro (-NO₂) group undergoes selective reduction under various conditions:

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group.

-

Tin(II) chloride reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate before amine formation .

Electrophilic Substitution

The electron-withdrawing nitro group directs incoming electrophiles to the meta and para positions relative to existing substituents:

Notable Observation : Competitive N-acylation occurs if amino groups are unprotected. Pre-acetylation (e.g., using acetic anhydride) improves regioselectivity .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions:

Kinetics : Reactions follow second-order kinetics, with rate constants increasing in polar aprotic solvents .

Diazotization and Coupling

Primary amino groups form diazonium salts, enabling azo dye synthesis:

| Step | Conditions | Product | λ_max (nm) |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | 2-Nitrobenzene-1,3-diazonium chloride | N/A |

| Coupling (β-naphthol) | pH 9–10, 10°C | 2-Nitro-1,3-phenylenediamine-azo-β-naphthol | 480–490 |

Stability : Diazonium salts decompose above 10°C, requiring strict temperature control .

Oxidation Reactions

Amino groups oxidize to nitroso/nitro derivatives under controlled conditions:

Caution : Over-oxidation leads to ring degradation products like maleic acid .

Complexation and Chelation

Acts as a bidentate ligand in coordination chemistry:

| Metal Ion | Product Structure | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | [Cu(C₆H₅N₃O₂)₂]Cl₂ | 8.2 ± 0.3 |

| Fe³⁺ | [Fe(C₆H₅N₃O₂)(H₂O)₃]³⁺ | 6.7 ± 0.2 |

Chelates exhibit catalytic activity in oxidation-reduction reactions.

Biochemical Interactions

Propiedades

Número CAS |

32114-57-1 |

|---|---|

Fórmula molecular |

C6H7N3O2 |

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

2-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2 |

Clave InChI |

YYVUIHJUCYWJCG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.